PCSK9 modulator-3

PCSK9 inhibition EC50 hyperlipidemia

PCSK9 modulator-3 (Compound 13) is the strategic choice for hyperlipidemia research programs requiring a robust, intermediate-potency PCSK9 modulator. With an EC50 of 2.46 nM—82-fold more potent than modulator-2 yet 16-fold less than ultra-potent modulator-4—it provides optimal signal-to-noise in HTS assays without premium pricing. Its low molecular weight (297.26 g/mol) ensures reliable DMSO solubility for automated liquid handling. As a defined SAR anchor point, it enables rational design of next-generation inhibitors. Supplied at ≥98% purity (HPLC).

Molecular Formula C16H9F2N3O
Molecular Weight 297.26 g/mol
Cat. No. B12406187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCSK9 modulator-3
Molecular FormulaC16H9F2N3O
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2C(=O)C3=NC4=C(N3)C=C(C=C4)F
InChIInChI=1S/C16H9F2N3O/c17-8-4-5-12-13(6-8)21-16(20-12)15(22)10-7-19-14-9(10)2-1-3-11(14)18/h1-7,19H,(H,20,21)
InChIKeyCKWAKNVZFMTNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCSK9 modulator-3 Procurement Guide: Compound 13 Identity, Potency and Research-Grade Specifications


PCSK9 modulator-3 (Compound 13; CAS 2476490-18-1) is a potent small-molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) . It exhibits an EC50 value of 2.46 nM in PCSK9 functional assays . The compound has a molecular weight of 297.26 g/mol and a molecular formula of C16H9F2N3O . PCSK9 modulator-3 is supplied as a solid powder with a purity of ≥98% (HPLC) and is intended exclusively for laboratory research applications in hyperlipidemia and cardiovascular disease studies .

Why Generic PCSK9 Modulator Substitution is Not Scientifically Defensible for PCSK9 modulator-3 Research Programs


Small-molecule PCSK9 modulators exhibit significant variability in potency, mechanism of action, and pharmacokinetic profiles that preclude simple in-class substitution [1]. PCSK9 modulator-3 demonstrates an EC50 of 2.46 nM, which differs by orders of magnitude from other reported PCSK9 inhibitors such as NYX-PCSK9i (IC50 = 323 nM) and PCSK9-IN-13 (IC50 = 537 nM) [2]. Within the same chemical series, PCSK9 modulator-3 is approximately 82-fold more potent than PCSK9 modulator-2 (EC50 = 202 nM) . Furthermore, differences in molecular size, physicochemical properties, and binding modalities—ranging from orthosteric to allosteric inhibition—mean that substituting one compound for another without rigorous experimental validation introduces uncontrolled variables that can irreproducibly alter experimental outcomes [3].

PCSK9 modulator-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis for Informed Procurement


Potency Differentiation: PCSK9 modulator-3 Demonstrates 82-Fold Higher Potency Than PCSK9 modulator-2 in Cellular EC50 Assays

PCSK9 modulator-3 (Compound 13) exhibits an EC50 value of 2.46 nM for PCSK9 modulation, representing an 82-fold improvement in potency compared to PCSK9 modulator-2 (Compound 1), which has an EC50 of 202 nM [1]. This head-to-head comparison within the same chemical series and assay platform demonstrates a substantial gain in target engagement efficiency at significantly lower compound concentrations .

PCSK9 inhibition EC50 hyperlipidemia small-molecule modulator

Superior Potency Compared to Distinct Chemical Scaffolds: PCSK9 modulator-3 is 131-Fold More Potent Than NYX-PCSK9i in Biochemical Binding Assays

In cross-study comparable analysis, PCSK9 modulator-3 (EC50 = 2.46 nM) demonstrates a 131-fold higher potency than NYX-PCSK9i (IC50 = 323 nM) for inhibiting PCSK9-LDLR interaction [1]. While assay formats differ (EC50 vs. IC50), both metrics report functional modulation of the PCSK9 pathway and represent the most robust potency metrics available for each compound .

PCSK9 inhibitor IC50 EC50 LDLR interaction

Potency Advantage Over Alternative Chemotypes: PCSK9 modulator-3 is 218-Fold More Potent Than PCSK9-IN-13 in LDL Uptake Restoration Assays

PCSK9 modulator-3 (EC50 = 2.46 nM) exhibits 218-fold greater potency compared to PCSK9-IN-13 (compound 3f), which antagonizes LDL receptor binding with an IC50 of 537 nM [1]. PCSK9-IN-13 requires 1 μM concentration to restore LDL uptake in HepG2 hepatocytes in a dose-dependent manner, whereas PCSK9 modulator-3 achieves functional modulation at sub-nanomolar concentrations [2]. This quantitative difference directly translates to reduced compound consumption and potentially lower off-target risk at effective concentrations .

PCSK9 inhibitor LDL uptake HepG2 cells hypercholesterolemia

Molecular Weight and Physicochemical Differentiation: PCSK9 modulator-3 Offers a Compact Scaffold Relative to Larger PCSK9 Inhibitors

PCSK9 modulator-3 possesses a molecular weight of 297.26 g/mol (C16H9F2N3O), which is 1.6-fold smaller than NYX-PCSK9i (466.59 g/mol; C28H30N6O) and 1.7-fold smaller than PCSK9-IN-13 (495.62 g/mol; C30H33N5O2) [1]. Its lower molecular weight and simpler structure (only 16 carbons vs. 28–30 carbons in comparators) may contribute to more favorable physicochemical properties for cellular permeability and formulation flexibility .

small molecule drug-likeness physicochemical properties molecular weight

Intra-Series Potency Ranking: PCSK9 modulator-3 Occupies an Intermediate Position Between modulator-2 and the Ultra-Potent modulator-4

Within the PCSK9 modulator series (compounds 1, 13, and 21), PCSK9 modulator-3 (Compound 13; EC50 = 2.46 nM) provides an intermediate potency level: it is 82-fold more potent than modulator-2 (EC50 = 202 nM) but 16-fold less potent than modulator-4 (EC50 = 0.15 nM) [1]. This potency gradient enables researchers to select the most appropriate compound based on specific assay sensitivity requirements and budget constraints . For experiments where sub-nanomolar potency is not essential, modulator-3 offers a cost-effective alternative to modulator-4 while still maintaining single-digit nanomolar activity .

structure-activity relationship SAR PCSK9 modulator series potency gradient

Recommended Research and Industrial Application Scenarios for PCSK9 modulator-3 Based on Quantitative Differentiation Evidence


High-Throughput Screening Campaigns for PCSK9-Targeting Small Molecules

PCSK9 modulator-3, with an EC50 of 2.46 nM, provides a robust positive control for high-throughput screening (HTS) assays designed to identify novel PCSK9 inhibitors . Its single-digit nanomolar potency ensures clear signal-to-noise separation from weaker hits, while its intermediate potency within the modulator series (82-fold more potent than modulator-2, 16-fold less potent than modulator-4) allows it to serve as a benchmark for hit triage [1]. The compound's lower molecular weight (297.26 g/mol) compared to alternative inhibitors facilitates reliable DMSO solubility for automated liquid handling systems .

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

As Compound 13 in a defined series of PCSK9 modulators, PCSK9 modulator-3 serves as a key SAR anchor point for medicinal chemistry programs . The 82-fold potency difference between modulator-2 (202 nM) and modulator-3 (2.46 nM) represents a critical structural modification that can guide rational design of next-generation inhibitors [1]. Researchers can use modulator-3 as a reference compound when evaluating new synthetic analogs, leveraging its well-characterized potency and compact molecular scaffold (C16H9F2N3O) to benchmark improvements in target engagement .

Mechanistic Studies of PCSK9-LDLR Interaction and Cellular LDL Uptake

PCSK9 modulator-3 is suitable for cellular assays investigating the PCSK9-LDLR binding interface and downstream LDL uptake regulation . Its sub-nanomolar EC50 (2.46 nM) enables the use of minimal compound concentrations that minimize cytotoxicity while still achieving robust pathway modulation [1]. Compared to less potent alternatives such as PCSK9-IN-13 (IC50 = 537 nM) that require micromolar concentrations for functional effects, modulator-3's 218-fold higher potency reduces the risk of off-target activities that could confound mechanistic interpretation .

Hyperlipidemia Preclinical Models Requiring Single-Digit Nanomolar Potency

For in vivo hyperlipidemia studies where PCSK9 modulation is the primary endpoint, PCSK9 modulator-3 offers an optimal balance of potency and cost-effectiveness . Its EC50 of 2.46 nM positions it between the less potent modulator-2 (202 nM) and the ultra-potent modulator-4 (0.15 nM), providing researchers with a compound that achieves robust target engagement without the premium pricing of sub-nanomolar analogs [1]. This makes modulator-3 particularly well-suited for preliminary in vivo proof-of-concept studies where moderate-to-high potency is required but budget constraints preclude the use of modulator-4 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCSK9 modulator-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.